Osimertinib

概述

描述

Osimertinib, also known as Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor . It is used to treat non-small cell lung cancer (NSCLC) in patients who have certain types of abnormal epidermal growth factor (EGFR) genes . This medicine is used to prevent NSCLC from coming back in patients whose tumor has been removed by surgery .

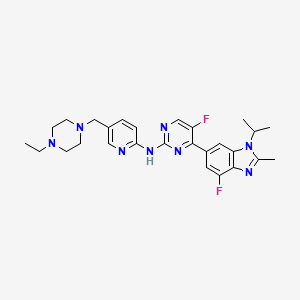

Synthesis Analysis

Osimertinib was synthesized by an improved and highly efficient protocol, revisiting the classical synthetic process and modifying parameters, such as solvents, temperature, reagents, and reaction time . A cost-effective, environmentally friendly methodology for the synthesis of osimertinib was established, which gave shorter reaction times, saved labor by eliminating purification steps through column chromatography, and enhanced yields .

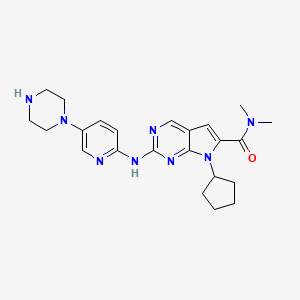

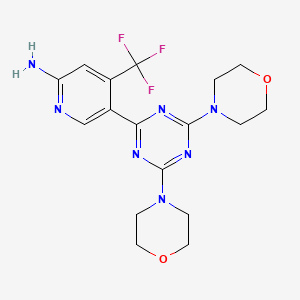

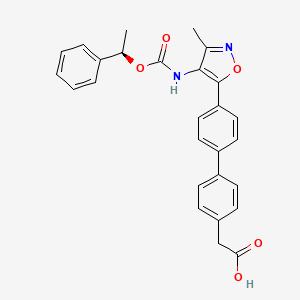

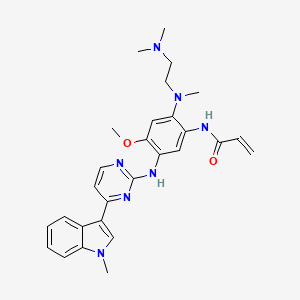

Molecular Structure Analysis

Osimertinib is a mono-anilino-pyrimidine compound that corresponds to the molecular formula C28H33N7O2 and possesses a molecular weight of 596 g/mol . Osimertinib irreversibly binds to mutant EGFR via its acrylamide group that forms a covalent bond with the Cys797 residue located in the ATP-binding site of mutant EGFR .

Chemical Reactions Analysis

Osimertinib is a third-generation EGFR inhibitor that is highly selective for EGFR-activating mutations as well as the EGFR T790M mutation in patients with advanced NSCLC with EGFR oncogene addiction .

Physical And Chemical Properties Analysis

Osimertinib corresponds to the molecular formula C28H33N7O2 and possesses a molecular weight of 596 g/mol .

科学研究应用

Non-Small Cell Lung Cancer (NSCLC) Treatment

Osimertinib is primarily used in the treatment of NSCLC. It has shown improved patient outcomes compared to standard chemotherapy, particularly in cases with EGFR mutations .

Overcoming Drug Resistance

Research has indicated that Osimertinib can stimulate AXL, a surface receptor on cancer cells, which may contribute to intrinsic resistance. Understanding this mechanism is crucial for overcoming resistance to EGFR-targeted drugs .

First-Line Therapy for Advanced NSCLC

Osimertinib is being evaluated as a first-line therapy in patients with advanced non-squamous NSCLC harboring EGFR mutations, with data collected from multiple medical institutions .

Adjuvant Treatment in Early-Stage NSCLC

It is also approved for adjuvant treatment in adults with completely resected, early-stage (IB–IIIA) NSCLC with EGFR sensitizing mutations .

Pharmacokinetic Model Evaluation

Osimertinib’s population pharmacokinetic models are systematically evaluated to study the exposure-response and exposure-toxicity relationship, which is vital for optimizing dosage and treatment schedules .

Combination Therapy

Studies suggest that combining Osimertinib with anti-angiogenesis therapy could significantly enhance efficacy, particularly in osimertinib-resistant tumors, and increase the infiltration of certain T cells, indicating potential immunotherapy applications .

作用机制

Target of Action

Osimertinib primarily targets the epidermal growth factor receptor (EGFR), a protein that plays a crucial role in cell growth and division . More specifically, Osimertinib binds to select mutant forms of EGFR, including T790M, L858R, and exon 19 deletion . These mutations are commonly found in non-small cell lung carcinoma (NSCLC) and are associated with a rapid and clinically effective response to EGFR tyrosine kinase inhibitors .

Mode of Action

Osimertinib is an irreversible EGFR tyrosine kinase inhibitor . It works by binding to the mutated forms of EGFR, thereby blocking the action of the abnormal protein that signals cancer cells to multiply . This interaction inhibits the tyrosine kinase activity of EGFR, preventing the autophosphorylation of the receptor, reducing downstream signaling, and leading to inhibition of cell growth and induction of apoptosis .

Biochemical Pathways

Osimertinib affects several biochemical pathways. It is metabolized by cytochrome P450 enzymes, particularly CYP3A4/5, into two pharmacologically active metabolites, AZ7550 and AZ5104 . These metabolites circulate at approximately 10% of the plasma exposure of the parent compound . The metabolism of Osimertinib can lead to changes in the EGFR pathway and potentially other related pathways .

Pharmacokinetics

Osimertinib exhibits linear pharmacokinetics . The median time to maximum concentration (Cmax) is 6 hours, and the estimated mean half-life is 48 hours . Oral clearance (CL/F) is 14.3 (L/h), and about 68% of elimination is by feces and 14% by urine . Osimertinib is fairly water-soluble and has been shown to strongly adsorb to sewage sludge, sediments, and soils .

Result of Action

The molecular and cellular effects of Osimertinib’s action include the inhibition of cell growth and the induction of apoptosis in cancer cells . Osimertinib has been shown to spare wild-type EGFR during therapy, thereby reducing non-specific binding and limiting toxicity . It has also been found to cross the blood-brain barrier in preclinical models .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Osimertinib. For instance, certain foods and drinks can interact with Osimertinib and increase its side effects . Additionally, the presence of other medications can affect the action of Osimertinib . It’s also worth noting that Osimertinib’s action can be influenced by the patient’s genetic makeup, as certain polymorphisms can affect the drug’s metabolism and efficacy .

安全和危害

Osimertinib can cause a serious heart problem. Your risk may be higher if you also use certain other medicines for infections, asthma, heart problems, high blood pressure, depression, mental illness, cancer, malaria, or HIV . Other drugs may affect osimertinib, including prescription and over-the-counter medicines, vitamins, and herbal products .

未来方向

The development of tyrosine kinase inhibitors (TKIs) targeting the mutant epidermal growth factor receptor (EGFR) protein initiated the success story of targeted therapies in non-small-cell lung cancer (NSCLC). Despite durable responses in patients with advanced NSCLC, resistance to osimertinib, similar to other targeted therapies, inevitably develops . Understanding the mechanisms of resistance, including both EGFR-dependent and -independent molecular pathways, as well as their therapeutic potential, represents an unmet need in thoracic oncology . Differential resistance mechanisms develop when osimertinib is administered in a first-line versus second-line setting, indicating the importance of selection pressure and clonal evolution of tumor cells .

属性

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYJMQONPNNFPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501025961 | |

| Record name | Osimertinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Osimertinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that binds to certain mutant forms of EGFR (T790M, L858R, and exon 19 deletion) that predominate in non-small cell lung cancer (NSCLC) tumours following treatment with first-line EGFR-TKIs. As a third-generation tyrosine kinase inhibitor, osimertinib is specific for the gate-keeper T790M mutation which increases ATP binding activity to EGFR and results in poor prognosis for late-stage disease. Furthermore, osimertinib has been shown to spare wild-type EGFR during therapy, thereby reducing non-specific binding and limiting toxicity. Compared to wild-type EGFR, osimertinib has 200 times higher affinity for EGFR molecules with the L858R/T790M mutation _in vitro_. | |

| Record name | Osimertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Osimertinib | |

CAS RN |

1421373-65-0 | |

| Record name | Osimertinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421373-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osimertinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osimertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Osimertinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSIMERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C06JJ0Z2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

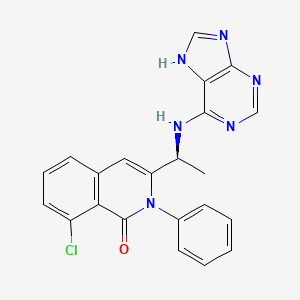

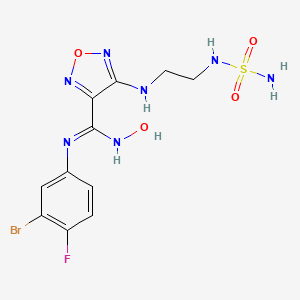

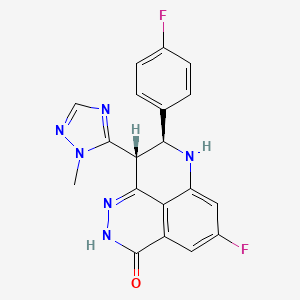

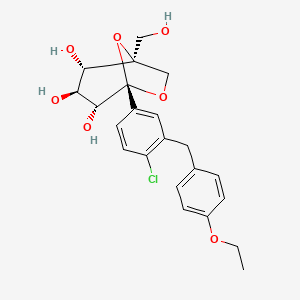

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: What is the primary target of osimertinib and how does it interact with this target?

A1: Osimertinib is designed to irreversibly bind to EGFR, specifically targeting both EGFR-TKI-sensitizing mutations and the EGFR T790M resistance mutation. [] This covalent binding inhibits the kinase activity of EGFR. [, ]

Q2: What are the downstream effects of osimertinib binding to EGFR?

A2: Osimertinib binding to EGFR blocks downstream signaling pathways, including PI3K-AKT and MAPK-ERK, crucial for cancer cell growth and survival. [, , ] This inhibition leads to decreased cell proliferation, increased apoptosis, and reduced tumor growth. [, , ]

Q3: Does osimertinib affect other targets besides EGFR?

A3: While highly selective for EGFR, osimertinib can also inhibit HER2 (ERBB2) to a lesser extent. [] This off-target effect might contribute to some of its side effects.

Q4: What is the molecular formula and weight of osimertinib?

A4: The provided research articles do not explicitly mention the molecular formula or weight of osimertinib.

Q5: Is there any spectroscopic data available for osimertinib in these studies?

A5: The provided research articles do not include spectroscopic data for osimertinib.

Q6: How stable is osimertinib under various storage conditions?

A6: The research articles don’t elaborate on specific stability data for osimertinib under various conditions.

Q7: Does osimertinib have any catalytic properties as described in the research?

A7: Osimertinib acts as an inhibitor, not a catalyst. Its primary mechanism involves irreversible binding to EGFR, blocking its kinase activity rather than catalyzing a reaction.

Q8: Have any computational chemistry studies been performed on osimertinib?

A8: The provided research articles do not discuss computational chemistry studies conducted on osimertinib.

Q9: How do structural modifications of osimertinib impact its activity and selectivity?

A9: The research articles primarily focus on osimertinib itself and do not delve into the SAR of the compound through structural modifications.

Q10: Are there any specific formulation strategies used to improve the stability, solubility, or bioavailability of osimertinib?

A10: The research articles do not provide details on the formulation strategies employed for osimertinib.

Q11: Do the articles mention any specific SHE regulations regarding osimertinib development or manufacturing?

A11: The provided research articles primarily focus on the clinical and biological aspects of osimertinib and do not explicitly discuss SHE regulations.

Q12: How is osimertinib absorbed, distributed, metabolized, and excreted (ADME) in the body?

A12: Osimertinib is primarily metabolized by CYP3A enzymes. [] Following oral administration, it is extensively distributed throughout the body and eliminated mainly through the fecal route. []

Q13: Does food or gastric pH affect the pharmacokinetics of osimertinib?

A13: Research indicates that co-administration with food or omeprazole, a gastric pH modifier, does not significantly impact the exposure of osimertinib. []

Q14: What in vitro models have been used to study osimertinib efficacy?

A14: Various EGFR-mutant NSCLC cell lines, including H1975, PC-9, HCC827, and HCC4006, have been utilized to investigate the efficacy of osimertinib in vitro. [, , , , ]

Q15: What in vivo models have been used to assess osimertinib's efficacy?

A15: Osimertinib's effectiveness has been evaluated in vivo using xenograft and patient-derived xenograft (PDX) models of EGFR-mutant NSCLC. [, , , ] These models help to understand the drug's impact on tumor growth and metastasis.

Q16: Have clinical trials been conducted to evaluate the efficacy of osimertinib?

A16: Yes, several clinical trials, including the FLAURA and AURA3 trials, have demonstrated the efficacy of osimertinib in treating EGFR-mutant NSCLC. [, , , , , , , ]

Q17: What is the efficacy of osimertinib against brain metastases?

A17: Osimertinib demonstrates efficacy against brain metastases, as observed in clinical trials and case studies. [, , , ] It shows promising activity in controlling tumor growth and improving progression-free survival in patients with EGFR-mutant NSCLC with brain metastases.

Q18: Can osimertinib be combined with other therapies for enhanced efficacy?

A18: Research suggests potential synergistic effects when osimertinib is combined with other therapies like bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor (VEGF). [, , ]

Q19: What are the known mechanisms of resistance to osimertinib?

A19: Several resistance mechanisms to osimertinib have been identified, including: * EGFR-dependent mechanisms: The emergence of the EGFR C797S mutation is a significant mechanism of acquired resistance. [, ] * EGFR-independent mechanisms: These include MET amplification, epithelial-to-mesenchymal transition (EMT), AXL upregulation, HER2 amplification, and mutations in KRAS, BRAF, and PIK3CA. [, , , , , ]

Q20: Is there any evidence of cross-resistance between osimertinib and other anticancer drugs?

A20: While not extensively discussed in the provided articles, research suggests that resistance mechanisms like MET amplification can confer cross-resistance to multiple TKIs, including osimertinib. [, ]

Q21: What are the common adverse events associated with osimertinib treatment?

A21: Common adverse events reported with osimertinib include paronychia, QTc prolongation, and gastrointestinal issues like diarrhea. [, , ]

Q22: Are there any specific cardiac safety concerns associated with osimertinib?

A22: QTc prolongation is a known cardiac safety concern with osimertinib. [, ] Additionally, cases of congestive heart failure and decreased left ventricular ejection fraction have been reported, emphasizing the need for cardiac monitoring during treatment. [, ]

Q23: Are there any specific drug delivery systems or targeting strategies being explored to enhance osimertinib delivery to tumor sites?

A23: The provided research articles do not delve into specific drug delivery systems or targeting strategies for osimertinib.

Q24: What analytical techniques are used to measure osimertinib and its metabolites in biological samples?

A24: Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) is commonly used to quantify osimertinib and its metabolites in biological samples. [, ]

Q25: Are there any specific techniques used for detecting resistance mechanisms like EGFR mutations?

A25: Next-generation sequencing (NGS) is widely employed to detect EGFR mutations, including T790M and C797S, which are crucial for predicting osimertinib response and monitoring resistance. [, , , ]

Q26: Do the research articles address the environmental impact or degradation of osimertinib?

A26: The provided research articles focus on clinical and biological aspects of osimertinib and do not discuss its environmental impact or degradation.

Q27: What is known about the dissolution rate and solubility of osimertinib in different media?

A27: The research articles don't provide specific details regarding the dissolution rate and solubility of osimertinib in various media.

Q28: Are there any details provided on the validation of analytical methods used for osimertinib analysis?

A28: The provided research articles do not elaborate on the validation procedures of the analytical methods used for osimertinib quantification.

Q29: Do the research articles mention specific quality control measures for osimertinib manufacturing and distribution?

A29: The research articles primarily focus on clinical research and do not delve into the specifics of quality control measures implemented during osimertinib manufacturing and distribution.

Q30: Is there any information on the potential of osimertinib to induce an immune response?

A30: The provided research articles do not discuss the potential immunogenicity of osimertinib.

Q31: Do the research articles provide insights into interactions between osimertinib and drug transporters?

A31: The research articles do not provide information on interactions between osimertinib and drug transporters.

Q32: Does osimertinib induce or inhibit drug-metabolizing enzymes?

A32: The research articles primarily focus on the metabolism of osimertinib by CYP3A enzymes and do not mention if osimertinib itself influences the activity of drug-metabolizing enzymes. [, ]

Q33: Is there any information available on the biocompatibility or biodegradability of osimertinib?

A33: The research articles do not provide information on the biocompatibility or biodegradability of osimertinib.

Q34: Are there any alternative treatments or compounds with similar mechanisms of action to osimertinib?

A34: Other third-generation EGFR-TKIs are being investigated, although osimertinib remains a prominent treatment option. [, , ] Furthermore, research explores combining osimertinib with other targeted therapies or chemotherapy to overcome resistance and improve outcomes. [, , , ]

Q35: Do the research articles address strategies for recycling or managing waste generated during osimertinib manufacturing or administration?

A35: The provided research articles do not discuss the recycling or waste management aspects associated with osimertinib.

Q36: Do the research articles highlight any specific research infrastructure or resources essential for osimertinib research?

A36: The research articles implicitly emphasize the significance of resources like:

- Cell lines and PDX models: These are vital tools for studying osimertinib's efficacy and investigating resistance mechanisms in vitro and in vivo. [, , , , , , ]

- NGS technology: This technology plays a crucial role in identifying genetic alterations, such as EGFR mutations, essential for predicting drug response and monitoring resistance. [, , , ]

Q37: How has the research on osimertinib evolved, and what are the key milestones in its development as a lung cancer treatment?

A37: Osimertinib's development represents a significant milestone in the treatment of EGFR-mutant NSCLC, particularly for patients who develop resistance to first- and second-generation EGFR-TKIs. [, , , ] Key milestones include its initial approval for use in T790M-positive NSCLC and its subsequent approval for first-line treatment of EGFR-mutant advanced NSCLC. [, , ] Current research focuses on overcoming resistance mechanisms and improving long-term outcomes for patients.

Q38: What are some examples of cross-disciplinary research and collaboration in the development and application of osimertinib?

A38: Osimertinib research involves collaboration between various disciplines, including:

- Oncology and Pharmacology: Clinicians and pharmacologists work together to evaluate the efficacy and safety of osimertinib in clinical trials. [, , , , , , , ]

- Molecular Biology and Genetics: Researchers investigate the molecular mechanisms of osimertinib action and resistance, relying on techniques like NGS to identify key genetic alterations. [, , , ]

- Biochemistry and Pharmacology: Scientists study the interactions between osimertinib and its target, EGFR, as well as its ADME profile. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one](/img/structure/B560055.png)

![N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B560061.png)